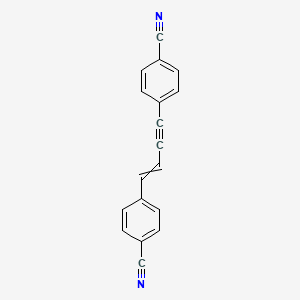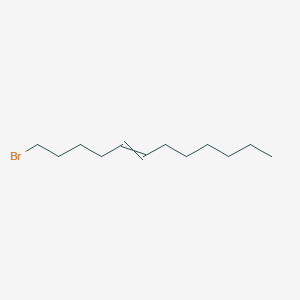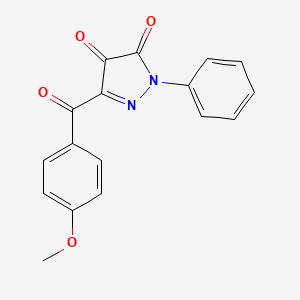
4,4'-(But-1-en-3-yne-1,4-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is an organic compound with the molecular formula C16H10N2 It is a derivative of benzonitrile, featuring a but-1-en-3-yne-1,4-diyl linkage between two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile typically involves the coupling of benzonitrile derivatives with but-1-en-3-yne-1,4-diyl intermediates. One common method is the palladium-catalyzed cross-coupling reaction, where a benzonitrile derivative is reacted with a but-1-en-3-yne-1,4-diyl compound under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or hydroxylated benzonitrile derivatives.
Scientific Research Applications
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-(But-1-en-3-yne-1,4-diyl)bis(iodobenzene): Similar structure but with iodine atoms instead of nitrile groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amine groups instead of nitrile groups.
1,4-Bis(4-aminophenyl)buta-1,3-diyne: Another similar compound with amine groups.
Uniqueness
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is unique due to its specific nitrile functional groups and the but-1-en-3-yne-1,4-diyl linkage, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Properties
CAS No. |
833486-10-5 |
|---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-[4-(4-cyanophenyl)but-1-en-3-ynyl]benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h1,3,5-12H |
InChI Key |
GIXQBSTYXNDZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)



![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)


![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)


![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)

